3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of pyridine, isothiazole, and nitrile groups, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and isothiazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)-2-pyridine.
Synthesis of the Isothiazole Intermediate: The isothiazole ring is formed through a cyclization reaction involving sulfur and nitrile groups.
Coupling Reaction: The pyridine and isothiazole intermediates are then coupled using a sulfanyl linkage under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)-2-pyridinylsulfanyl derivatives: These compounds share the pyridine and sulfanyl groups but differ in other substituents.
Isothiazolecarbonitrile derivatives: These compounds have similar isothiazole and nitrile groups but vary in other functional groups.
Uniqueness
The uniqueness of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Biological Activity
The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C12H10ClF3N4S
- Molecular Weight : 319.75 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have indicated that compounds similar to this thiazole derivative exhibit significant antiviral properties. For instance, a related series of compounds were tested for their effectiveness against the dengue virus. These compounds demonstrated submicromolar activity against all four dengue virus serotypes, suggesting a promising avenue for further research in antiviral drug development .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazole and pyridine moieties have been reported to possess antibacterial properties against resistant strains such as Staphylococcus aureus and Escherichia coli. In vitro studies showed that derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 20–40 µM against S. aureus, indicating moderate antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with enzyme active sites, inhibiting critical metabolic pathways in pathogens.
- Receptor Modulation : The presence of the pyridine and dimethylamino groups suggests potential interactions with various receptors, possibly modulating signaling pathways involved in infection.
- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate interaction with microbial membranes, disrupting their integrity.
Study 1: Antiviral Efficacy Against Dengue Virus
A study exploring the antiviral effects of thiazole derivatives found that certain compounds significantly inhibited the dengue virus polymerase. The most potent inhibitors from this study were structurally similar to our compound and demonstrated IC50 values below 100 nM against viral replication in cell cultures .
Study 2: Antibacterial Activity Assessment
In another study focusing on thiazole derivatives, several compounds were tested against multidrug-resistant E. coli and S. aureus. The results indicated that modifications to the thiazole structure could enhance antibacterial activity, with some analogs achieving MIC values comparable to standard antibiotics .
Data Summary Table
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4S2/c1-22(2)4-3-11-9(6-19)12(21-24-11)23-13-10(15)5-8(7-20-13)14(16,17)18/h3-5,7H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYXSKYWPJHPGO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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